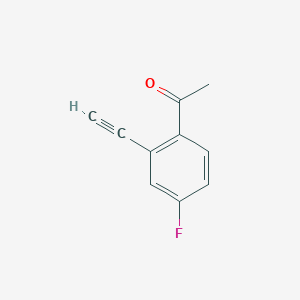

2-Acetyl-5-fluorophenylacetylene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FO |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

1-(2-ethynyl-4-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3 |

InChI Key |

MFGUKZKZGSJQIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 5 Fluorophenylacetylene

Palladium-Catalyzed Cross-Coupling Strategies for 2-Acetyl-5-fluorophenylacetylene Synthesis

Palladium catalysis stands as the most prominent and versatile tool for constructing the arylalkyne bond in this compound. These reactions typically involve the coupling of an aryl halide or pseudohalide with a terminal alkyne.

The Sonogashira reaction is a cornerstone of arylalkyne synthesis, employing a palladium catalyst along with a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups, making it highly suitable for complex molecule synthesis. wikipedia.org The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle, where the copper acetylide is the active nucleophile that engages with the palladium complex. youtube.com

For the synthesis of this compound, the Sonogashira coupling typically involves the reaction of a 2-halo-4-fluoroacetophenone with a protected or terminal acetylene (B1199291) source. The choice of halide on the acetophenone (B1666503) precursor is critical, with reactivity generally following the order I > Br > Cl. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide Precursor | Alkyne Source | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| 1-(4-Fluoro-2-iodophenyl)ethanone | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

This table represents typical, generalized conditions based on the principles of the Sonogashira reaction. Specific yields and conditions would be experiment-dependent.

The use of a silyl-protected alkyne like trimethylsilylacetylene is common, followed by in-situ or subsequent deprotection to yield the terminal alkyne. wikipedia.org

While the Sonogashira reaction is dominant, other palladium-mediated strategies exist. Copper-free Sonogashira couplings have been developed to circumvent issues related to the use of copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org These reactions often require specialized ligands or different base systems to facilitate the catalytic cycle. For instance, palladium N-heterocyclic carbene (NHC) complexes have shown high efficiency in copper-free coupling reactions. organic-chemistry.org

Another alternative involves the use of alkynylzinc reagents in a Negishi-type coupling, which can be catalyzed by palladium-phosphine complexes. osti.gov This method provides excellent yields for aryl-alkynyl cross-coupling. osti.gov

Copper-Catalyzed Alkyne Formation Routes to this compound

Copper-catalyzed reactions, distinct from the co-catalytic role of copper in the Sonogashira reaction, provide another avenue for alkyne synthesis. The Castro-Stephens coupling, for example, involves the reaction of a copper(I) acetylide with an aryl halide. While effective, this reaction often requires higher temperatures than the palladium-catalyzed equivalents.

More contemporary copper-catalyzed methods have been developed that proceed under milder conditions. These often involve the use of specific ligands to enhance the solubility and reactivity of the copper catalyst. For instance, copper(I) has been used to catalyze the tandem synthesis of 2-acylquinolines from 2-ethynylanilines, demonstrating its utility in complex C-C and C-N bond formations in a single pot. rsc.org Such methodologies could be adapted for the synthesis of this compound from appropriate precursors.

Multi-Step Synthetic Sequences Incorporating this compound as an Intermediate

The utility of this compound is often demonstrated by its role as a key intermediate in the synthesis of more complex heterocyclic molecules. For example, ynones (a class of compounds including this compound) are important precursors for synthesizing heterocycles like furans, pyrazoles, and quinolones. nih.gov A synthetic sequence might involve the initial Sonogashira synthesis of the acetylenic ketone, followed by a cyclization reaction. For instance, a palladium-catalyzed multicomponent reaction can transform a starting material, such as a propargyl dione, into a substituted furan, showcasing how an acetylenic ketone motif can be part of a larger synthetic strategy. nih.gov

The acetyl group is typically introduced onto the aromatic ring prior to the alkyne coupling step. The most common method for this transformation is the Friedel-Crafts acylation. researchgate.net In this reaction, a fluorinated aromatic substrate, such as 1-fluoro-3-halobenzene, is acylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

The regiochemical outcome of this acylation is directed by the existing substituents on the ring. The fluorine atom is an ortho-, para-director, while the halogen (e.g., bromine or iodine) is also an ortho-, para-director. The position of the incoming acetyl group is determined by the interplay of these directing effects and steric hindrance.

An alternative to direct acylation is the transformation of other functional groups. For example, a cyano group can be converted to an acetyl group via reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolytic workup.

While this compound itself is an achiral molecule, stereoselectivity can become a factor in subsequent reactions of the compound. caltech.edu However, regioselectivity is a critical consideration during its synthesis.

Regioselectivity in Cross-Coupling: When a dihalogenated precursor is used, such as 1-(2-bromo-4-fluoro-6-iodophenyl)ethanone, the cross-coupling reaction can be directed to a specific position. In Sonogashira couplings, the reaction occurs preferentially at the site of the more reactive halide. The reactivity order of C-X bonds towards oxidative addition to Pd(0) is C-I > C-OTf > C-Br >> C-Cl. libretexts.org This difference allows for the selective alkynylation at the iodo-substituted position while leaving a bromo- or chloro-substituent intact for subsequent downstream functionalization. libretexts.org

Regioselectivity in Acylation: As mentioned in section 2.3.1, the Friedel-Crafts acylation of a substituted fluorobenzene (B45895) requires careful consideration of the directing effects of the existing substituents to achieve the desired 2-acetyl-5-fluoro substitution pattern on the final product's precursor.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a molecule of interest in various chemical research fields, traditionally may involve multi-step processes employing volatile organic solvents and homogeneous catalysts. The adoption of green chemistry principles aims to address the inherent drawbacks of such methods, including the generation of hazardous waste and the challenges associated with catalyst separation and reuse. Key areas of improvement involve the use of alternative reaction media and the development of recyclable catalytic systems.

Solvent-Free or Aqueous Media Approaches

The replacement of conventional organic solvents with water or the complete elimination of solvents represents a significant stride towards a more sustainable synthesis of this compound. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthetic reactions conducted in aqueous media can also benefit from unique reactivity and selectivity profiles that are not observed in organic solvents.

Solvent-free, or solid-state, reactions offer another powerful alternative. By carrying out reactions in the absence of a solvent, waste is minimized, and the need for costly and energy-intensive solvent removal processes is eliminated. These reactions can be facilitated by grinding, ball-milling, or heating the reactants together.

While specific, documented examples of solvent-free or aqueous-based syntheses for this compound are not extensively reported in publicly available literature, the well-established Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, has been successfully adapted to aqueous conditions for other substrates. These adaptations often involve the use of water-soluble phosphine (B1218219) ligands and phase-transfer catalysts to facilitate the reaction between organic substrates and water-soluble palladium catalysts. Such methodologies present a promising avenue for the green synthesis of this compound.

Table 1: Comparison of Reaction Media for Phenylacetylene (B144264) Synthesis

| Reaction Medium | Advantages | Disadvantages | Potential Applicability to this compound Synthesis |

| Conventional Organic Solvents (e.g., Toluene, THF) | High solubility of reactants, well-established procedures. | Volatile, flammable, often toxic, contributes to organic waste. | Traditional, but less environmentally friendly approach. |

| Aqueous Media | Non-toxic, non-flammable, abundant, can enhance reactivity. | Poor solubility of some organic reactants, may require phase-transfer catalysts or specialized ligands. | High potential for green synthesis via aqueous Sonogashira coupling. |

| Solvent-Free | Minimizes waste, no solvent removal required, can be energy efficient. | May require specialized equipment (e.g., ball mill), potential for localized overheating. | Promising for Friedel-Crafts acylation or other steps, depending on the physical state of reactants. |

Catalyst Recycling and Sustainability in this compound Production

The catalysts employed in the synthesis of this compound, often precious metals like palladium used in Sonogashira couplings, are a significant cost factor and can contribute to environmental concerns if not properly managed. The development of recyclable catalytic systems is therefore a key aspect of a sustainable synthetic process.

Strategies to facilitate catalyst recycling include the heterogenization of homogeneous catalysts. This involves immobilizing the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. This approach allows for the easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, enabling its reuse in subsequent reaction cycles.

For the synthesis of this compound, a palladium catalyst could be immobilized on a solid support for use in a key coupling step. The efficiency of such a heterogenized catalyst would be evaluated based on its activity, stability, and the extent of metal leaching into the product. While specific research on recyclable catalysts for the production of this particular compound is limited, the broader field of sustainable catalysis offers a variety of established techniques that could be readily adapted.

Table 2: Overview of Catalyst Recycling Strategies

| Strategy | Description | Advantages for this compound Synthesis |

| Heterogenization on Solid Supports | Immobilization of the catalyst (e.g., palladium) on materials like polymers, silica, or charcoal. | Facilitates easy separation of the catalyst from the reaction mixture, allowing for reuse and minimizing product contamination. |

| Use of Magnetic Nanoparticles | The catalyst is supported on magnetic nanoparticles. | Allows for rapid and efficient separation of the catalyst using an external magnet. |

| Aqueous Biphasic Catalysis | The catalyst is dissolved in an aqueous phase, while the reactants and products are in an immiscible organic phase. | The catalyst-containing aqueous phase can be easily separated and reused. |

The successful implementation of these green chemistry principles would significantly enhance the sustainability of this compound production, aligning it with the modern imperative for environmentally responsible chemical manufacturing.

Reactivity Profiles and Transformative Potential of 2 Acetyl 5 Fluorophenylacetylene

Reactivity of the Acetyl Group in 2-Acetyl-5-fluorophenylacetylene

The acetyl group (a type of ketone) in this compound offers another site for chemical transformations. The carbonyl carbon of the acetyl group is electrophilic and is susceptible to attack by nucleophiles. youtube.com This reactivity allows for a range of functional group interconversions.

For example, the acetyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form tertiary alcohols. Reduction of the acetyl group using reducing agents like sodium borohydride (B1222165) would yield a secondary alcohol.

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations and alkylations. The reactivity of the acetyl group in 2-acetylthiophenes, for instance, has been shown to allow for further heterocycle formation. mdpi.com Acyl transfer reactions, where the acetyl group is transferred to a nucleophile, are also a possibility. mdpi.com

Table 3: Potential Reactions of the Acetyl Group

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Enolate Formation | Base (e.g., LDA) | Enolate |

| Knoevenagel Condensation | Malononitrile (B47326), base | Alkene |

These are general reactions of acetyl groups, and the specific reactivity of the acetyl group in this compound may be influenced by the electronic effects of the fluorophenylacetylene moiety.

Carbonyl Reductions and Oxidations of the Acetyl Moiety

The acetyl group in this compound is susceptible to both reduction and oxidation reactions, which are fundamental transformations in organic synthesis. These reactions allow for the conversion of the ketone functionality into other valuable functional groups, thereby expanding the synthetic utility of this molecule.

Carbonyl Reductions: The reduction of the acetyl carbonyl group can lead to the formation of a secondary alcohol. Common reducing agents and conditions for such transformations include:

Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol): This is a mild and selective reagent for the reduction of ketones to alcohols.

Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran): This is a more powerful reducing agent that can also reduce the alkyne functionality if the reaction conditions are not carefully controlled.

Catalytic hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The conditions can be tuned to selectively reduce the carbonyl group or to reduce both the carbonyl and the alkyne.

A complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. youtube.com

Wolff-Kishner reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. youtube.com

Clemmensen reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. youtube.com

Oxidations of the Acetyl Moiety: While less common for simple ketones, the acetyl group can be oxidized under specific conditions. For instance, the Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this would result in the formation of the corresponding acetate (B1210297) ester.

Condensation Reactions Involving the Acetyl Group of this compound

The acetyl group of this compound provides a reactive site for various condensation reactions, which are crucial for the construction of larger and more complex molecular architectures. rsc.orgunizin.org These reactions typically involve the reaction of the enolate form of the ketone with an electrophile. unizin.org

Aldol Condensation: In the presence of a base or acid catalyst, this compound can undergo self-condensation or a crossed aldol condensation with another carbonyl compound (an aldehyde or another ketone). This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone.

Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. rsc.org For this compound, this reaction would be carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield a chalcone-like compound. These products are valuable intermediates in the synthesis of various heterocyclic compounds.

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. The resulting products are highly functionalized alkenes.

Table 1: Examples of Condensation Reactions with this compound

| Condensation Type | Reactant | Catalyst/Conditions | Product Type |

| Aldol (self) | This compound | Base (e.g., NaOH) or Acid | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Claisen-Schmidt | Aromatic aldehyde | Base (e.g., KOH) | Chalcone derivative |

| Knoevenagel | Active methylene compound | Weak base (e.g., piperidine) | Functionalized alkene |

Alpha-Substitution Reactions Adjacent to the Carbonyl of this compound

The α-carbon atom adjacent to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in a variety of substitution reactions, allowing for the introduction of various functional groups at the α-position. youtube.comyoutube.com

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). The reaction proceeds through an enol or enolate intermediate. For example, reaction with bromine in acetic acid would yield 2-bromo-1-(2-ethynyl-4-fluorophenyl)ethanone.

Alkylation: The enolate of this compound can be alkylated by treating it with a strong base, such as lithium diisopropylamide (LDA), to ensure complete enolate formation, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction forms a new carbon-carbon bond at the α-position.

Acylation: Similarly, the enolate can be acylated by reaction with an acyl halide or an anhydride (B1165640) to introduce another acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These compounds are versatile intermediates in organic synthesis.

Table 2: Alpha-Substitution Reactions of this compound

| Reaction Type | Reagent | Product Type |

| Halogenation | Br₂, Cl₂, or I₂ | α-Halo ketone |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl ketone |

| Acylation | Acyl halide or anhydride | β-Dicarbonyl compound |

Reactivity Influenced by the Fluoroaryl Moiety in this compound

The fluoroaryl moiety in this compound plays a significant role in directing its reactivity, particularly in nucleophilic aromatic substitution and directed ortho-metalation reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorophenyl Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those bearing electron-withdrawing groups. masterorganicchemistry.comyoutube.comnih.govlibretexts.orgopenstax.org In this compound, the fluorine atom can act as a leaving group in SNAr reactions, facilitated by the presence of the electron-withdrawing acetyl and ethynyl (B1212043) groups.

The acetyl group, being a deactivating group, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.com The position of this group ortho and para to the fluorine atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. openstax.org This stabilization is crucial for the reaction to proceed. nih.gov

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would replace the fluorine atom with a methoxy (B1213986) group. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, making fluorinated compounds like this compound particularly good substrates. youtube.com

Directed Ortho Metalation (DoM) Strategies for this compound Derivatives

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edu It involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.

In the context of this compound derivatives, the directing groups can be the acetyl group itself (after protection) or other substituents on the ring. The acetyl group can be transiently protected as an amide, which then acts as a potent directing group. harvard.edu The fluorine atom can also influence the regioselectivity of the metalation. Lithiation often occurs ortho to the strongest directing group. harvard.edu

For instance, if the acetyl group is protected, the fluorine atom can direct the metalation to the C6 position. Subsequent reaction with an electrophile, such as an aldehyde or a ketone, would introduce a new substituent at this position.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comnih.gov this compound is a valuable building block for MCRs due to its multiple reactive sites: the acetyl group, the terminal alkyne, and the fluoroaryl ring.

The acetyl group can participate in condensations, while the alkyne can undergo cycloadditions or couplings. The fluoroaryl ring can be involved in nucleophilic aromatic substitutions. This versatility allows for the construction of a wide variety of complex heterocyclic structures in a single step.

For example, a possible MCR could involve the reaction of this compound, an amine, and another carbonyl compound in a variation of the Hantzsch pyridine (B92270) synthesis or a Biginelli-type reaction. nih.gov The initial condensation would involve the acetyl group, followed by cyclization and further transformations incorporating the other components. The presence of the alkyne and fluoroaryl moieties provides opportunities for post-MCR modifications, further increasing the molecular diversity.

Table 3: Potential Multi-Component Reactions with this compound

| MCR Type | Potential Reactants | Potential Product Class |

| Hantzsch-like | Aldehyde, β-ketoester, Ammonia source | Dihydropyridine derivatives |

| Biginelli-like | Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |

| Ugi-type | Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino carboxamide derivatives |

Derivatization and Analogues of 2 Acetyl 5 Fluorophenylacetylene

Synthesis of Novel Conjugated Systems from 2-Acetyl-5-fluorophenylacetylene

The terminal alkyne group of this compound is a primary site for creating extended π-conjugated systems. The Sonogashira cross-coupling reaction is a particularly effective method for this purpose. nih.gov This palladium-catalyzed reaction joins terminal alkynes with aryl or vinyl halides, offering a direct pathway to produce arylalkynes and conjugated enynes. organic-chemistry.orgjk-sci.com

For example, reacting this compound with an aryl bromide like 1-bromo-4-nitrobenzene, catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) in an amine base like triethylamine, would form a diarylacetylene derivative. The acetyl and fluoro groups on the phenyl ring of this compound can alter the electronic properties of the resulting conjugated system. The electron-withdrawing nature of the fluorine atom can affect the HOMO and LUMO energy levels of the molecule. mdpi.com

Below is a plausible synthetic scheme for such a reaction:

Scheme 1: Sonogashira Coupling of this compound

Image is a placeholder and does not represent the actual reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂/CuI | 1-(4-Fluorophenyl)-2-(4-nitrophenyl)acetylene derivative |

| This compound | 1-Iodo-2,4-dinitrobenzene | Pd(OAc)₂/PPh₃/CuI | 1-(4-Fluorophenyl)-2-(2,4-dinitrophenyl)acetylene derivative |

The diarylacetylenes produced, which contain the 2-acetyl-5-fluorophenyl group, are valuable for developing more intricate conjugated materials for potential use in organic electronics.

Development of Heterocyclic Scaffolds Utilizing this compound

The dual presence of an acetyl group and a phenylacetylene (B144264) moiety in this compound makes it a useful starting material for synthesizing various heterocyclic structures. A frequent approach is to first convert the acetyl group into an α,β-unsaturated ketone (a chalcone) through a Claisen-Schmidt condensation with a suitable aromatic aldehyde. This chalcone intermediate can then undergo cyclization with different reagents to create various heterocyclic rings. derpharmachemica.combelnauka.by

For instance, the condensation of this compound with benzaldehyde in a basic medium would produce the corresponding chalcone. Treating this chalcone with hydrazine hydrate can lead to the formation of a pyrazole (B372694) ring. beilstein-journals.orgnih.govnih.govresearchgate.net This reaction involves a Michael addition of hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration. researchgate.net

In a similar fashion, reacting the chalcone intermediate with guanidine hydrochloride in the presence of a base can yield a pyrimidine ring. derpharmachemica.comnih.govderpharmachemica.com The fluorine atom on the phenyl ring of these heterocyclic products can markedly influence their biological activities and physicochemical properties. nih.gov

| Chalcone Precursor | Reagent | Heterocyclic Product |

| Derived from this compound and Benzaldehyde | Hydrazine Hydrate | Pyrazole derivative |

| Derived from this compound and 4-Chlorobenzaldehyde | Guanidine Hydrochloride | Pyrimidine derivative |

| Derived from this compound and 4-Methoxybenzaldehyde | Thiourea | Thiopyrimidine derivative |

Preparation of Functionalized Polymers Incorporating this compound Units

Substituted phenylacetylenes are known to polymerize into conjugated polymers with intriguing optical and electronic properties. mdpi.comresearchgate.netwikipedia.org The polymerization of this compound can be initiated using various transition metal catalysts, including rhodium or palladium complexes, to yield poly(this compound). uh.eduacs.orgscispace.comresearchgate.netnih.gov

The resulting polymer would have a conjugated polyacetylene backbone with pendant 2-acetyl-5-fluorophenyl groups. The properties of this polymer, including its solubility, thermal stability, and conjugation length, would be shaped by the substituents on the phenyl ring. The acetyl group provides a location for post-polymerization modification, enabling the introduction of other functional groups to customize the polymer's properties for particular applications. The presence of fluorine atoms can improve the polymer's thermal stability and solubility in organic solvents. rsc.org

| Monomer | Catalyst System | Polymer | Potential Properties |

| This compound | [Rh(nbd)Cl]₂/Et₃N | Poly(this compound) | Soluble in organic solvents, thermally stable, fluorescent |

| This compound | Pd(PPh₃)₄ | Poly(this compound) | Conjugated, potential for electronic applications |

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is heavily dependent on the electronic effects of the substituents on the phenyl ring. The fluorine atom at the 5-position is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its main impact in the context of the reactions discussed is its electron-withdrawing inductive effect.

In the synthesis of chalcones, the electron-withdrawing property of the fluorine atom can alter the reactivity of the acetyl group's α-protons, which may affect the rate and yield of the Claisen-Schmidt condensation. Moreover, in the resulting chalcone, the fluorine atom can influence the electrophilicity of the β-carbon of the enone system, which in turn affects the subsequent nucleophilic attack during the formation of heterocycles. nih.govtandfonline.comresearchgate.netresearchgate.net

For the Sonogashira coupling, the electronic nature of the substituent on the phenylacetylene can affect the reaction rate. Electron-withdrawing groups can sometimes accelerate the oxidative addition of the palladium catalyst to the aryl halide.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 5 Fluorophenylacetylene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Acetyl-5-fluorophenylacetylene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about its atomic connectivity and electronic environment. rsc.org

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on analogous structures such as phenylacetylene (B144264) chemicalbook.comchemicalbook.com, fluorobenzene (B45895) spectrabase.com, and molecules containing acetyl groups. rsc.org

Expected ¹H NMR Data: The proton NMR spectrum would feature signals from the aromatic protons, the acetyl methyl protons, and the acetylenic proton.

Aromatic Protons: The three protons on the phenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific shifts and coupling constants would be influenced by the electron-withdrawing acetyl group and the fluorine atom.

Acetyl Methyl Protons: A sharp singlet for the three methyl protons of the acetyl group would be expected around δ 2.6 ppm. chemicalbook.com

Acetylenic Proton: A singlet for the terminal alkyne proton would likely appear in the range of δ 3.0-3.5 ppm. chemicalbook.com

Expected ¹³C NMR Data: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

Carbonyl Carbon: The acetyl carbonyl carbon would be the most downfield signal, expected around δ 197 ppm. rsc.org

Aromatic Carbons: Signals for the six carbons of the phenyl ring would appear between δ 115 and 140 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). spectrabase.com

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne would be observed in the range of δ 80-90 ppm. chemicalbook.com

Methyl Carbon: The methyl carbon of the acetyl group would appear upfield, around δ 26 ppm. rsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.6 (s, 3H) | ~26 |

| Acetyl C=O | - | ~197 |

| Aromatic CH | ~7.2-7.8 (m, 3H) | ~115-140 |

| Acetylenic CH | ~3.3 (s, 1H) | ~80 |

| Acetylenic C | - | ~85 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for assigning the relative positions of the protons on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon assignments for the methyl group and the aromatic CH groups. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the two aromatic carbons bonded to the acetyl and alkynyl groups. For instance, a correlation would be expected between the acetyl methyl protons and the carbonyl carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close in space, even if they are not directly bonded. This could help confirm the spatial relationship between the acetyl group and the adjacent aromatic proton. nih.gov

Fluorine-19 NMR Chemical Shift Analysis of this compound

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. chemicalbook.com The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the acetyl and ethynyl (B1212043) substituents on the phenyl ring. researchgate.net The position of the fluorine atom relative to these groups will cause a specific chemical shift, typically reported relative to a standard like CFCl₃. dovepress.com For an aryl fluoride (B91410), the chemical shift is expected in the range of -100 to -130 ppm. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Vibrational Spectroscopy (IR and Raman) for Characterizing Functional Groups in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Expected IR and Raman Data:

C=O Stretch: A strong, sharp absorption band for the acetyl carbonyl group would be prominent in the IR spectrum, typically appearing around 1680 cm⁻¹.

C≡C-H Stretch: A sharp, moderately intense band corresponding to the stretching of the terminal alkyne C-H bond is expected around 3300 cm⁻¹. rsc.org

C≡C Stretch: The carbon-carbon triple bond stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. This band is often stronger in the Raman spectrum.

Aromatic C-H Stretch: These vibrations would be observed as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands for the phenyl ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band for the carbon-fluorine bond stretch is expected in the 1100-1250 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Alkynyl C≡C Stretch | 2100-2140 | Weak to Medium |

| Acetyl C=O Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-F Stretch | 1100-1250 | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. Electron ionization (EI) would likely cause predictable fragmentation of this compound.

Expected Fragmentation Pathways: The molecular ion peak [M]⁺ would be observed at its calculated exact mass. A common and significant fragmentation pathway would be the loss of the acetyl group as an acylium ion ([M - 43]⁺) or the loss of a methyl radical from the acetyl group to form an [M - 15]⁺ fragment. nih.gov Subsequent fragmentation of the phenylacetylene core could also occur.

X-ray Crystallography and Solid-State Structural Analysis of this compound and Its Co-Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding (potentially involving the acetyl oxygen) or π-π stacking of the phenyl rings.

Furthermore, the formation of co-crystals with other molecules could be explored. nih.gov Co-crystallization can modify the physicochemical properties of a compound. X-ray analysis of such co-crystals would elucidate the specific intermolecular interactions responsible for the new crystalline form.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Studies of this compound Derivatives (if chiral derivatives are made)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiral derivatives could be synthesized, for example, by introducing a chiral center via asymmetric reduction of the ketone or by attaching a chiral auxiliary. The stereochemistry of these new chiral molecules could then be investigated using chiroptical spectroscopy.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions, which can be related to its absolute configuration. prepchem.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to determine the stereochemistry of chiral molecules. dovepress.com

The synthesis and chiroptical analysis of such derivatives would be a valuable extension of the research on this class of compounds. dovepress.com

Theoretical and Computational Investigations of 2 Acetyl 5 Fluorophenylacetylene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. It provides a framework for understanding molecular properties based on the electron density distribution. For 2-Acetyl-5-fluorophenylacetylene, DFT calculations offer a detailed picture of its orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and symmetry of these orbitals are key determinants of a molecule's reactivity. wikipedia.orgnumberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. numberanalytics.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

For this compound, FMO analysis helps predict its behavior in various reactions, such as cycloadditions. wikipedia.org The specific energies of the HOMO and LUMO, along with their spatial distribution, can be calculated using DFT methods.

Table 1: Calculated FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface (EPS) maps, also known as molecular electrostatic potential (MEP) surfaces, provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, as they illustrate regions of positive and negative electrostatic potential. libretexts.orgyoutube.com

In an EPS map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas of positive potential (usually colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, the EPS map would highlight the electronegative oxygen atom of the acetyl group and the fluorine atom as regions of negative potential, while the hydrogen atoms and the acetylenic carbon would likely show positive potential. This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the conformational flexibility and dynamic behavior of molecules. For this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

The acetyl group attached to the phenyl ring can rotate, leading to different conformers. nih.gov MD simulations can track the trajectory of this rotation and identify the most stable arrangements. Understanding the conformational landscape is essential, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. The simulations can also elucidate the influence of the solvent environment on the molecule's conformation.

Mechanistic Pathway Predictions for Reactions Involving this compound

Computational chemistry plays a vital role in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed step-by-step description of how reactants are converted into products.

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the acetylenic bond, computational methods can predict the most likely mechanistic pathways. imperial.ac.uk These predictions are based on calculating the energies of various possible routes, with the lowest energy pathway being the most probable. FMO theory is often used in conjunction with these calculations to explain the observed regioselectivity and stereoselectivity of reactions. wikipedia.orgimperial.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives (focus on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.netnih.gov

For derivatives of this compound, QSAR studies can be employed to understand how modifications to the molecular structure affect its chemical reactivity. rasayanjournal.co.in Molecular descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A typical QSAR study involves the following steps:

Data Set Preparation : A series of this compound derivatives with known chemical activities is compiled.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the series.

Model Development : Statistical methods, such as multiple linear regression or artificial neural networks, are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

A successful QSAR model can guide the design of new derivatives with enhanced or specific chemical activities. rasayanjournal.co.innih.gov

Applications in Chemical Synthesis and Materials Science Academic Focus

2-Acetyl-5-fluorophenylacetylene as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites on the this compound framework makes it a valuable intermediate for constructing more elaborate molecular structures. The acetylene (B1199291) group serves as a linchpin for carbon-carbon bond formation, while the acetyl and fluoro-substituted phenyl ring can be used to tune steric and electronic properties or to introduce further functionality.

While specific agrochemicals derived directly from this compound are not prominently documented, its structural motifs are highly relevant to agrochemical design. Fluorinated aromatic compounds and acetyl-functionalized heterocycles are common features in modern pesticides and herbicides due to their enhanced metabolic stability and binding affinity to biological targets. The phenylacetylene (B144264) unit itself can be transformed into various heterocyclic systems known for their biological activity. For instance, the acetyl group can serve as a handle to construct pyrazole (B372694) or isoxazole (B147169) rings, which are core scaffolds in many commercial agrochemicals. The fluorine substituent can significantly enhance the efficacy and selectivity of the final product.

The acetylene moiety of this compound makes it an ideal two-carbon building block for constructing complex molecules. nih.govresearchgate.net Modern synthetic methods, such as photoredox catalysis, can incorporate gaseous acetylene into fine chemicals under mild conditions, highlighting the value of functionalized acetylene precursors. nih.govresearchgate.net The 2-acetyl-5-fluorophenyl group imparts specific electronic properties and offers a site for further reactions.

The compound can be used in a variety of transformations:

Sonogashira Coupling: The terminal alkyne can readily couple with aryl or vinyl halides to create extended π-conjugated systems.

Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole rings, a stable and valuable linker in medicinal chemistry and materials science.

Cyclization Reactions: The acetyl and acetylene groups can react intramolecularly or with external reagents to form a range of heterocyclic structures, such as thiophenes and other derivatives that are of therapeutic interest. mdpi.com

1,4-Diketone Synthesis: As an analogue to other aryl acetylenes, it could potentially be used in reactions that construct 1,4-diketones, which are important precursors for various heterocycles. nih.gov

These transformations allow for the incorporation of the fluorinated acetylphenyl moiety into larger, more complex molecular targets. researchgate.net

Integration of this compound in Functional Materials Research

The combination of a rigid phenylacetylene rod with polar acetyl and fluoro groups makes this molecule a compelling candidate for the development of new functional materials with tailored electronic, optical, and self-assembly properties.

Phenylacetylene-based polymers and oligomers are a significant class of conjugated materials studied for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com The incorporation of this compound as a monomeric unit would be expected to influence the final properties of the material in several ways:

Tuning of Energy Levels: The electron-withdrawing nature of both the acetyl group and the fluorine atom would lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This is a key strategy for improving air stability and matching the energy levels of electrodes and other materials in an electronic device. mdpi.com

Enhanced Solubility: The acetyl group can improve the solubility of the resulting rigid-rod polymers, which is crucial for solution-based processing and device fabrication.

Intramolecular Charge Transfer (ICT): The donor-acceptor character within the monomer unit can lead to materials with ICT, which is desirable for applications in photovoltaics and nonlinear optics.

The table below shows representative optoelectronic properties of related conjugated oligomers, illustrating the range of characteristics that can be tuned through chemical synthesis.

| Oligomer Structure | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene-Thiazole Donor-Acceptor Oligomer 1 | 365 | - | - | 1.55 (electrochemical) |

| Thiophene-Thiazole Donor-Acceptor Oligomer 2 | 369 | -6.6 | - | - |

| Benzodithiophene-Benzotriazole Terpolymer | 501 | -5.30 | -3.28 | 2.02 (optical) |

This table presents data for analogous conjugated systems to illustrate the typical properties investigated in optoelectronic materials research. Data sourced from references mdpi.comresearchgate.net.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The functional groups on this compound provide multiple handles for directing such assembly.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient fluorinated aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems.

Dipole-Dipole Interactions: The polar C-F and C=O bonds create local dipoles that can direct molecular packing.

These interactions can lead to the formation of well-defined supramolecular structures such as liquid crystals, organogels, and monolayers on surfaces, which are of interest for sensors, molecular electronics, and nanotechnology.

In supramolecular chemistry, molecules are designed to recognize and bind to each other to form larger, functional assemblies. nih.gov this compound can be incorporated into larger molecules designed as hosts or guests in such systems. For example, it could be attached to a macrocycle, like a crown ether or calixarene, to create a fluorescent sensor. nih.govfrontiersin.org The binding of a specific guest molecule or ion could perturb the electronic structure of the fluorophenylacetylene unit, leading to a change in its fluorescence emission.

The formation of hydrogen bonds between a guest molecule and the acetyl group of the host could interfere with the self-assembly of host aggregates, leading to observable changes in the system's properties, a principle used in sensing applications. nih.gov The directed, non-covalent interactions offered by its functional groups make it a valuable component for designing complex and responsive supramolecular architectures. frontiersin.org

Future Research Directions and Challenges in 2 Acetyl 5 Fluorophenylacetylene Chemistry

Development of Novel Catalytic Systems for 2-Acetyl-5-fluorophenylacetylene Transformations

The development of innovative catalytic systems is paramount for unlocking the synthetic potential of this compound. Research in this area is geared towards enhancing the efficiency, selectivity, and scope of reactions involving this versatile building block. Future efforts will likely concentrate on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable the construction of complex molecular architectures with high precision. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts to effect a diverse array of chemical transformations.

Exploration of Unconventional Reactivity Modes for this compound

Beyond its established reactivity, exploring unconventional reaction pathways of this compound presents a significant opportunity for chemical innovation. This involves investigating its behavior under non-traditional reaction conditions, such as photochemical, electrochemical, or mechanochemical activation. Uncovering novel modes of reactivity could lead to the discovery of unprecedented chemical transformations and the synthesis of unique molecular scaffolds that are inaccessible through conventional methods.

Integration of Machine Learning in the Design and Synthesis of this compound Derivatives

The integration of machine learning and artificial intelligence offers a transformative approach to the design and synthesis of novel this compound derivatives. By analyzing vast datasets of chemical reactions and molecular properties, machine learning algorithms can predict the outcomes of reactions, optimize reaction conditions, and even propose novel molecular structures with desired functionalities. This data-driven approach has the potential to significantly accelerate the discovery and development of new compounds derived from this compound, while also reducing the experimental workload and resource consumption.

Sustainable and Scalable Production Methodologies for this compound

Developing sustainable and scalable methods for the production of this compound is a critical challenge for its widespread application. Current synthetic routes may rely on harsh reagents, generate significant waste, or be difficult to implement on an industrial scale. Future research will focus on creating greener synthetic pathways that utilize renewable feedstocks, employ environmentally benign solvents and catalysts, and minimize energy consumption. nih.gov The principles of process intensification, such as continuous flow chemistry, will also be crucial in developing efficient and scalable manufacturing processes. nih.gov

Addressing Green Chemistry Challenges in this compound Research

Adhering to the principles of green chemistry is a fundamental challenge and a guiding objective for future research involving this compound. This entails a holistic approach to minimizing the environmental impact of its synthesis and application. Key areas of focus will include improving atom economy, reducing the generation of hazardous waste, and designing safer chemicals and reaction processes. The development of catalytic and bio-catalytic methods will play a pivotal role in achieving these green chemistry goals. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Acetyl-5-fluorophenylacetylene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling between 5-fluoro-2-iodoacetophenone and a terminal acetylene precursor. Key variables include:

- Catalyst selection : Pd(PPh₃)₄/CuI systems are commonly used, but ligand-free Pd nanoparticles may reduce side reactions .

- Solvent optimization : Polar aprotic solvents like DMF or THF at 60–80°C enhance reactivity, while excess base (e.g., Et₃N) ensures deprotonation of the acetylene.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) isolates the product. Yield improvements (60–75%) are achieved by inert atmosphere conditions to prevent oxidative homocoupling.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for acetyl proton resonance at δ 2.6–2.8 ppm and fluorophenyl protons (δ 6.8–7.5 ppm with coupling patterns).

- ¹³C NMR : The sp-hybridized carbon of the acetylene appears at δ 75–85 ppm, while the carbonyl carbon resonates near δ 200 ppm.

- FT-IR : Confirm acetyl C=O stretch (~1680 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).

- Mass spectrometry : ESI-MS or GC-MS should match the molecular ion [M+H]⁺ (calculated for C₁₀H₇FO: 178.05 Da). Cross-reference with CAS Common Chemistry or PubChem entries for validation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis spectra (λmax ~270 nm) to validate electronic transitions.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. For instance, MD in toluene may explain crystallization behavior observed in lab settings.

- Contradiction resolution : Discrepancies between computed and experimental NMR shifts often arise from solvent effects; include implicit solvation models (e.g., PCM) in DFT workflows .

Q. How can contradictory data in the literature regarding the reactivity of this compound be resolved?

Methodological Answer:

- Systematic meta-analysis : Compile kinetic data from studies using standardized conditions (e.g., [Pd] concentration, solvent polarity). Tools like SciFinder or Reaxys filter results by reaction parameters .

- Controlled replication : Reproduce disputed experiments under inert atmospheres to rule out oxidation artifacts. For example, conflicting reports on Diels-Alder reactivity may stem from trace moisture or oxygen .

- In situ monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation during reactions, identifying side pathways (e.g., alkyne dimerization) that reduce yield .

Q. What strategies optimize the use of this compound in click chemistry or metal-organic framework (MOF) synthesis?

Methodological Answer:

- Click chemistry : React with azides (e.g., benzyl azide) via CuAAC (Cu-catalyzed azide-alkyne cycloaddition) at 25°C. Monitor regioselectivity using HPLC; the fluorine substituent may sterically direct triazole formation .

- MOF design : Coordinate the acetylene with Ag(I) or Cu(I) nodes in DMF/water mixtures. XRD analysis reveals structural motifs, while BET surface area measurements (N₂ adsorption) assess porosity. Fluorine’s electron-withdrawing effect enhances thermal stability (>300°C) .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to probe the stability of this compound under varying pH and temperature?

Methodological Answer:

- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C. Use UV-Vis spectroscopy (λ = 270 nm) to track degradation over 24–72 hours.

- Kinetic modeling : Apply pseudo-first-order kinetics; calculate rate constants (k) and activation energy (Eₐ) via the Arrhenius equation. Contradictory stability claims often arise from uncontrolled light exposure—use amber vials .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ in enzyme assays). Include steric descriptors (Taft Eₛ) for fluorophenyl derivatives.

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioassay datasets to identify key variables influencing reactivity or potency. Open-source tools like R or Python’s scikit-learn automate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.